molecular formula C26H18N2O9S2 B12798055 4,4'-((9,10-Dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonic) acid CAS No. 85455-49-8

4,4'-((9,10-Dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonic) acid

Cat. No.: B12798055
CAS No.: 85455-49-8
M. Wt: 566.6 g/mol
InChI Key: LUHXAYBRFPDKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-((9,10-Dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of anthracene and benzenesulphonic acid moieties, which contribute to its diverse range of applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((9,10-Dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonic) acid typically involves the reaction of anthracene derivatives with benzenesulphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4’-((9,10-Dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonic) acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .

Scientific Research Applications

4,4’-((9,10-Dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonic) acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and used in drug development research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-((9,10-Dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthrylene derivatives: These compounds share a similar anthracene core structure.

    Benzenesulphonic acid derivatives: These compounds have similar sulfonic acid functional groups.

Uniqueness

4,4’-((9,10-Dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonic) acid is unique due to its combination of anthracene and benzenesulphonic acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

85455-49-8

Molecular Formula

C26H18N2O9S2

Molecular Weight

566.6 g/mol

IUPAC Name

4-[[4-hydroxy-9,10-dioxo-3-(4-sulfoanilino)anthracen-1-yl]amino]benzenesulfonic acid

InChI

InChI=1S/C26H18N2O9S2/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37)

InChI Key

LUHXAYBRFPDKFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)O)NC5=CC=C(C=C5)S(=O)(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.